molecular formula C10H15NO4 B2467386 Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate CAS No. 2287310-80-7

Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate

Cat. No. B2467386
CAS RN: 2287310-80-7
M. Wt: 213.233
InChI Key: MDWZNYKMPRIQNC-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate is a chemical compound with the CAS Number: 2287310-80-7. It has a molecular weight of 213.23 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO4/c1-2-15-9(13)7-4-11-8(12)3-10(7)5-14-6-10/h7H,2-6H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Catalytic Hydrogenation Applications

  • Cascade Transformation in Organic Synthesis : Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate undergoes cascade transformations under catalytic hydrogenation conditions, suggesting its utility in complex organic synthesis processes. A mechanism involving N-O bond cleavage and imine formation as key intermediates is proposed (Sukhorukov et al., 2008).

Synthetic Methodology Development

  • Synthesis of Novel Compounds : Researchers developed methods for synthesizing N-butyloxycarbonylalanyl-1,4dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester, demonstrating the compound's role in creating new chemical structures (Slavinskaya et al., 1996).

Applications in Medicinal Chemistry

  • Potential in Medicinal Chemistry : The compound is highlighted for its potential in medicinal chemistry, particularly in the synthesis of spirocyclic compounds that may possess biological activities (Sinibaldi & Canet, 2008).

Structural Studies and Synthesis Techniques

  • Structural Analysis and Synthesis Techniques : Research includes the synthesis of spirocyclic oxetane-fused benzimidazole, providing insights into the structural properties and synthesis techniques of spirocyclic compounds like this compound (Gurry, McArdle, & Aldabbagh, 2015).

Chemical Reactions and Mechanisms

  • Study of Chemical Reactions : Investigations into the reactions of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal provide a deeper understanding of the chemical reactions and potential applications of related compounds (Moskalenko & Boev, 2012).

Applications in Drug Discovery

  • Role in Drug Discovery : The compound's structural features make it a relevant scaffold in the synthesis of novel drug candidates, as seen in the discovery of spirocyclic inhibitors for specific medical targets (Meyers et al., 2011).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-15-9(13)7-4-11-8(12)3-10(7)5-14-6-10/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWZNYKMPRIQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=O)CC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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